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molecular formula C7H17NO B8722033 2-Methoxyethyldiethylamine CAS No. 34166-03-5

2-Methoxyethyldiethylamine

Cat. No. B8722033
M. Wt: 131.22 g/mol
InChI Key: PPXWSSUGLNOXLF-UHFFFAOYSA-N
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Patent
US07167353B2

Procedure details

A mixed solution prepared by mixing together 100 ml of diethylamine (Kanto Chemical Co., Inc.) and 85 ml of 2-methoxyethyl chloride (Kanto Chemical) was placed in an autoclave and reacted at 120° C. for 12 hours. The internal pressure during the reaction was 0.283 MPa (2.9 kgf/cm2). This yielded a mixture of deposited crystals and reaction solution to which was added, following the 12 hours of reaction, 200 ml of an aqueous solution prepared by dissolving 40 g of sodium hydroxide (Katayama Chemical Inc.) in 200 ml of water. Each of the two divided organic phases that formed as a result was separated off with a separatory funnel and subjected twice to extraction with 250 ml of tetrahydrofuran (Wako Pure Chemical Industries, Ltd.). The separated organic phases were then combined and washed with a saturated saline solution, following which potassium carbonate (Wako Pure Chemical Industries) was added to remove water and vacuum filtration was carried out. The solvent in the resulting organic phase was distilled off in a rotary evaporator, after which the residue was subjected to normal-pressure distillation, yielding 21 g of 2-methoxyethyldiethylamine.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][O:7][CH2:8][CH2:9]Cl.[OH-].[Na+]>O>[CH3:6][O:7][CH2:8][CH2:9][N:3]([CH2:4][CH3:5])[CH2:1][CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
85 mL
Type
reactant
Smiles
COCCCl
Step Two
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixed solution prepared
CUSTOM
Type
CUSTOM
Details
reacted at 120° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
This yielded
ADDITION
Type
ADDITION
Details
a mixture of deposited crystals and reaction solution to which
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
Each of the two divided organic phases that formed as a result
CUSTOM
Type
CUSTOM
Details
was separated off with a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
subjected twice to extraction with 250 ml of tetrahydrofuran (Wako Pure Chemical Industries, Ltd.)
WASH
Type
WASH
Details
washed with a saturated saline solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to remove
FILTRATION
Type
FILTRATION
Details
water and vacuum filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent in the resulting organic phase was distilled off in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
after which the residue was subjected to normal-pressure distillation

Outcomes

Product
Name
Type
product
Smiles
COCCN(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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